![molecular formula C10H11Cl2N B2955269 5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride CAS No. 2197057-06-8](/img/structure/B2955269.png)
5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-Chlorospiro[cyclopropane-1,3’-indoline] hydrochloride is a chemical compound with the CAS Number: 1538359-43-1 . It has a molecular weight of 179.65 and its IUPAC name is 5’-chlorospiro[cyclopropane-1,3’-indoline] . It appears as a yellow to brown sticky oil to semi-solid .
Synthesis Analysis
The synthesis of spirocyclopropane annelated to six- and five-member rings has been demonstrated in recent decades . Various methods for the synthesis of these compounds have been reported . For instance, a degage cyclization to 7-methyl-5,6-diazaspiro[2.4]hept-6-en-4-one was reported by Magnien and Tom in 1966 .Molecular Structure Analysis
The InChI code for 5’-Chlorospiro[cyclopropane-1,3’-indoline] hydrochloride is 1S/C10H10ClN/c11-7-1-2-9-8 (5-7)10 (3-4-10)6-12-9/h1-2,5,12H,3-4,6H2 . The molecular formula is C10H10ClN .Chemical Reactions Analysis
Spirocyclopropane compounds have been synthesized through various reactions, including the Corey–Chaykovsky reaction . In this reaction, fluorene-9-one azine reacts with dimethyloxosulfonium methylide to yield azine . In the presence of excess dimethyloxosulfonium methylide, spiro[cyclopropane-1,9’-fluorene] is produced .Physical And Chemical Properties Analysis
5’-Chlorospiro[cyclopropane-1,3’-indoline] hydrochloride has a molecular weight of 179.65 . It is a yellow to brown sticky oil to semi-solid . It should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique
Pharmacology
In pharmacology, this compound could be explored for its potential as a precursor in the synthesis of various pharmacologically active molecules . Its structure suggests it could be useful in creating compounds with CNS activity due to the presence of the indoline moiety .
Organic Synthesis
“5’-Chlorospiro[cyclopropane-1,3’-indoline] hydrochloride” can serve as a building block in organic synthesis. Its spirocyclic structure is particularly interesting for constructing complex molecules with high stereoselectivity , which is a valuable trait in synthesizing drugs and other bioactive molecules .
Medicinal Chemistry
In medicinal chemistry, the compound’s spirocyclic framework is noteworthy. Spirocyclic compounds are known for their three-dimensional complexity, which can lead to enhanced binding affinity and selectivity towards biological targets, potentially leading to new therapeutic agents .
Biochemistry
Biochemically, the compound could be used to study protein-ligand interactions , especially for proteins that interact with small-molecule ligands. The chloro and cyclopropane groups may offer unique interactions with amino acid residues within the protein’s active site .
Chemical Engineering
From a chemical engineering perspective, the compound could be used in the development of process chemistry for the large-scale synthesis of spirocyclic compounds. Its stability and reactivity would be key factors in optimizing production processes .
Materials Science
Lastly, in materials science, the compound might be used to create novel organic semiconductors or photovoltaic materials . The indoline moiety could contribute to electronic properties beneficial for these applications .
Safety and Hazards
Propriétés
IUPAC Name |
5-chlorospiro[1,2-dihydroindole-3,1'-cyclopropane];hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN.ClH/c11-7-1-2-9-8(5-7)10(3-4-10)6-12-9;/h1-2,5,12H,3-4,6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDKTIJXOHREGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNC3=C2C=C(C=C3)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

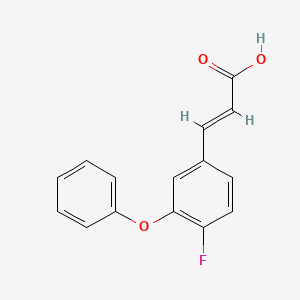
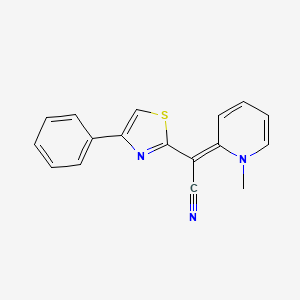

![N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2955196.png)

![5-(Furan-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2955198.png)
![rac-1-[(4aR,8aS)-octahydro-2H-1,4-benzoxazin-4-yl]-2-chloroethan-1-one](/img/structure/B2955199.png)
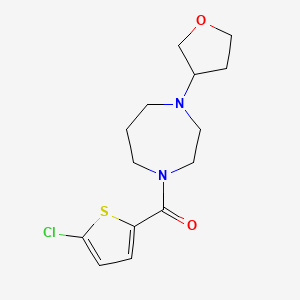
![N-(2-methoxyphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2955201.png)

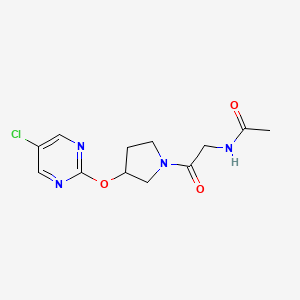

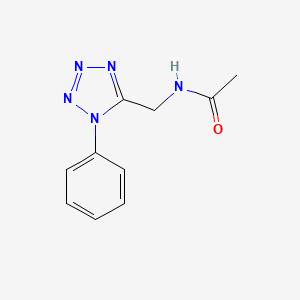
![3,4,5-trimethoxy-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2955208.png)